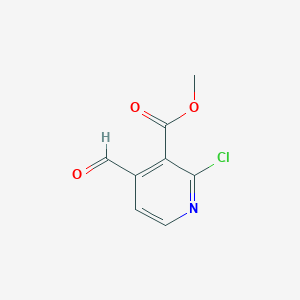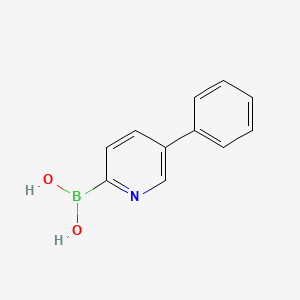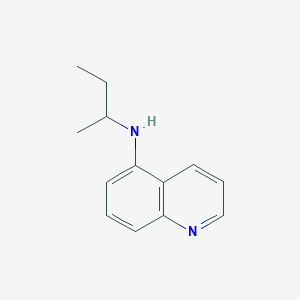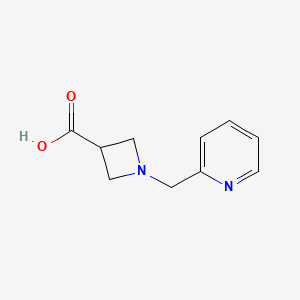
1-(6-Methylpyridazin-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Metilpiridazin-3-il)-1,4-diazepano es un compuesto químico que pertenece a la clase de compuestos heterocíclicos. Presenta un anillo de diazepano fusionado con un anillo de piridazina, que está metil-sustituido en la posición 6.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(6-Metilpiridazin-3-il)-1,4-diazepano típicamente implica la reacción de 6-metilpiridazina con 1,4-diazepano bajo condiciones específicas. Un método común incluye el uso de una base como el hidruro de sodio o el carbonato de potasio para desprotonar el diazepano, seguido de una sustitución nucleofílica con 6-metilpiridazina . La reacción generalmente se lleva a cabo en un disolvente aprótico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis de flujo continuo para mejorar el rendimiento y la eficiencia. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(6-Metilpiridazin-3-il)-1,4-diazepano puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de diazepano, especialmente en los átomos de nitrógeno.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en DMF o DMSO.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede conducir a la formación de aminas.
Aplicaciones Científicas De Investigación
1-(6-Metilpiridazin-3-il)-1,4-diazepano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga su potencial como ligando en ensayos bioquímicos.
Medicina: Se explora su potencial propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(6-Metilpiridazin-3-il)-1,4-diazepano implica su interacción con objetivos moleculares específicos. En aplicaciones medicinales, puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y requieren más investigación para dilucidarse.
Comparación Con Compuestos Similares
Compuestos similares
1-(6-Metilpiridazin-3-il)piperidin-4-amina: Comparte el anillo de piridazina pero tiene un anillo de piperidina en lugar de un anillo de diazepano.
1-(6-Metilpiridazin-3-il)pirrolidin-2-ilmetanol: Contiene un anillo de pirrolidina y un grupo hidroxilo.
Singularidad
1-(6-Metilpiridazin-3-il)-1,4-diazepano es único debido a su estructura de anillo específica y patrón de sustitución, que confieren propiedades químicas y biológicas distintas. Su anillo de diazepano proporciona una disposición espacial y un entorno electrónico diferente en comparación con compuestos similares, lo que podría conducir a interacciones y aplicaciones únicas .
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
1-(6-methylpyridazin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C10H16N4/c1-9-3-4-10(13-12-9)14-7-2-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 |
Clave InChI |
RCPGWBRVUXPUSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1)N2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
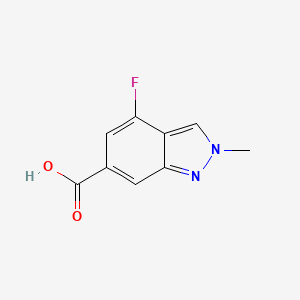
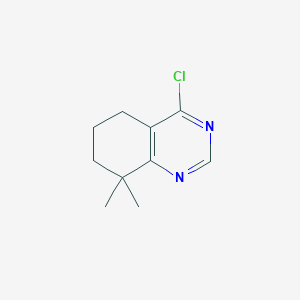


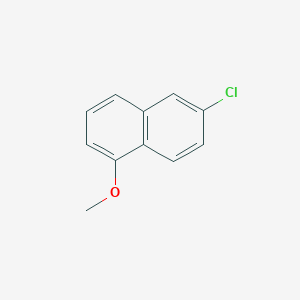

![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
